

# Application Notes and Protocols for Subcutaneous Administration of Lenacapavir in Animal Studies

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## Compound of Interest

Compound Name: *Lenacapavir*

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These application notes provide a comprehensive overview of the subcutaneous (SC) administration techniques for the long-acting HIV-1 capsid inhibitor, **lenacapavir**, in various animal models as documented in preclinical research. The following protocols are synthesized from published studies to guide researchers in designing and executing similar in vivo experiments.

## Introduction

**Lenacapavir** (LEN) is a potent, first-in-class inhibitor of the HIV-1 capsid protein that demonstrates a long-acting pharmacokinetic profile, making it suitable for infrequent administration.[1] Preclinical evaluation in animal models is a critical step in the development of long-acting antiretroviral therapies. Subcutaneous injection is a primary route of administration for **lenacapavir**, and understanding the appropriate techniques is essential for achieving desired drug exposure levels and ensuring animal welfare.[2] Studies in rats, dogs, and non-human primates have been instrumental in characterizing the pharmacokinetic profile of subcutaneously administered **lenacapavir**. [3][4]

## Formulations in Animal Studies

**Lenacapavir** has been evaluated in animal models using primarily two types of formulations for subcutaneous administration:

- **Aqueous Suspension:** This formulation consists of **lenacapavir** suspended in an aqueous vehicle.
- **PEG/Water Solution:** This formulation involves dissolving **lenacapavir** in a solution of polyethylene glycol (PEG) and water.[2][5] In some studies, the vehicle composition was specified as 58.03% polyethylene glycol 300, 27.1% water, 6.78% ethanol, 6.61% poloxamer 188, and 1.48% sodium hydroxide.[6]

Both formulations have been shown to provide sustained plasma exposure of **lenacapavir** following subcutaneous administration in rats and dogs.[2][7]

## Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of **lenacapavir** following subcutaneous administration in various animal models and formulations, as reported in the literature.

Table 1: Pharmacokinetic Parameters of **Lenacapavir** in Male Beagle Dogs (Aqueous Suspension Formulation)[2]

Dose (mg/kg)	Formulation Concentration (mg/mL)	Cmax (ng/mL)	Tmax (days)	AUCinf (day*ng/mL)	F%
3	100	18.2 ± 3.8	1.3 ± 0.6	280 ± 100	54
10	100	50.8 ± 12.0	4.0 ± 2.0	1480 ± 210	85
30	100	50.2 ± 10.3	9.0 ± 0.0	3620 ± 110	69
100	100	175 ± 29	9.0 ± 0.0	13800 ± 1800	79
100 (2 injections)	100	158 ± 45	7.0 ± 3.5	11300 ± 1300	65
30	200	57.0 ± 15.6	7.0 ± 3.5	3440 ± 10	66

\*Values are the mean  $\pm$  SD from 3 animals. Cmax = Maximum plasma concentration; Tmax = Time to maximum plasma concentration; AUCinf = Area under the plasma concentration-time curve from time zero to infinity; F% = Total fraction dose released.[2]

Table 2: Pharmacokinetic Parameters of **Lenacapavir** in Male Wistar Han Rats (Aqueous Suspension Formulation)[2]

Dose (mg/kg)	Formulation Concentration (mg/mL)	Cmax (ng/mL)	Tmax (days)	AUCinf (day*ng/mL)	F%
10	100	103 $\pm$ 14	1.0 $\pm$ 0.0	1140 $\pm$ 210	87
30	100	109 $\pm$ 24	1.0 $\pm$ 0.0	2680 $\pm$ 380	68
100	100	321 $\pm$ 101	1.0 $\pm$ 0.0	10200 $\pm$ 1400	78
300	100	1010 $\pm$ 260	1.0 $\pm$ 0.0	30000 $\pm$ 6000	76
100 (2 injections)	100	304 $\pm$ 10	1.0 $\pm$ 0.0	9780 $\pm$ 1170	75

\*Values are the mean  $\pm$  SD from 3 animals.[2]

Table 3: **Lenacapavir** Administration in Non-Human Primates

Animal Model	Dose (mg/kg)	Formulation	Administration Site	Study Focus
Pigtail Macaques	25	Not specified	Subcutaneous	Protective Efficacy
Rhesus Macaques	5, 10, 20, 50, 75	300 mg/mL solution	Scapular region	Pharmacokinetics and PrEP Efficacy
Rhesus Macaques	15, 50	309 mg/mL solution	Scapular region	Pharmacokinetics

## Experimental Protocols

The following are generalized protocols for the subcutaneous administration of **lenacapavir** in common animal models, based on published methodologies.[\[2\]](#)[\[8\]](#)

### General Considerations

- **Animal Welfare:** All animal procedures should be conducted in accordance with the Guide for the Care and Use of Laboratory Animals and approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics committee.[\[2\]](#)[\[6\]](#)
- **Dose Calculation:** Individual doses should be calculated based on the most recent body weight of each animal recorded on the day of administration.[\[2\]](#)[\[7\]](#)
- **Aseptic Technique:** Maintain sterility throughout the procedure to minimize the risk of infection.

### Protocol for Subcutaneous Administration in Rodents (Rats)

- **Animal Restraint:** Gently restrain the rat to expose the intrascapular region (the area between the shoulder blades). Manual restraint is often sufficient for trained handlers.
- **Site Preparation:** If necessary, shave a small area of fur at the injection site to allow for clear visualization. Cleanse the skin with an appropriate antiseptic (e.g., 70% ethanol or isopropyl alcohol).
- **Dose Preparation:** Draw the calculated volume of the **lenacapavir** formulation into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27 gauge).
- **Injection:** Pinch the skin in the intrascapular region to form a tent. Insert the needle at the base of the tented skin, parallel to the body surface. Ensure the needle is in the subcutaneous space and has not penetrated the underlying muscle.
- **Administration:** Inject the formulation slowly and steadily.

- **Needle Withdrawal:** Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
- **Post-injection Monitoring:** Return the animal to its cage and monitor for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), and general well-being.<sup>[6]</sup>

## Protocol for Subcutaneous Administration in Canines (Beagle Dogs)

- **Animal Restraint:** Have a trained handler gently restrain the dog in a standing or sternal position to provide access to the intrascapular region.
- **Site Preparation:** Part the fur to expose the skin. If the fur is dense, a small area may be clipped. Cleanse the injection site with an antiseptic solution.
- **Dose Preparation:** Prepare the dose in a sterile syringe with a suitable needle (e.g., 22-25 gauge).
- **Injection:** Create a skin tent in the intrascapular region. Insert the needle into the subcutaneous space at the base of the tent.
- **Administration:** Administer the injection at a steady rate. For larger volumes or multiple injections, use distinct sites.<sup>[2]</sup>
- **Needle Withdrawal:** Remove the needle and apply brief, gentle pressure to the site.
- **Post-injection Monitoring:** Observe the animal for any immediate adverse reactions. Monitor the injection site for signs of local intolerance in the following days.<sup>[6]</sup>

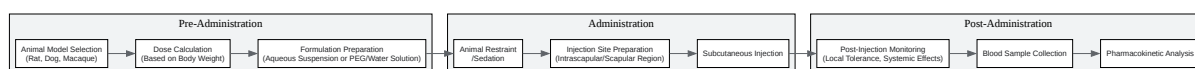
## Protocol for Subcutaneous Administration in Non-Human Primates (Macaques)

- **Animal Sedation and Restraint:** For the safety of the animal and personnel, macaques should be sedated prior to the procedure, following an approved protocol. Once sedated, place the animal in a prone or lateral position.

- Site Preparation: Administer the injection in the scapular region.[6][8] Prepare the site by parting the fur and cleansing the skin with an antiseptic.
- Dose Preparation: Use a sterile syringe and an appropriate needle (e.g., 22-25 gauge). The volume injected into a single site should not exceed 2 mL.[6][8]
- Injection: Form a skin tent and insert the needle into the subcutaneous space.
- Administration: Inject the formulation slowly.
- Needle Withdrawal: Withdraw the needle and apply gentle pressure.
- Post-injection Monitoring: Monitor the animal during recovery from sedation. In the days and weeks following the injection, monitor the injection site for any reactions such as edema or erythema.[6] Daily cage-side observations and regular scoring of the injection site (e.g., using the Draize scale) are recommended.[6]

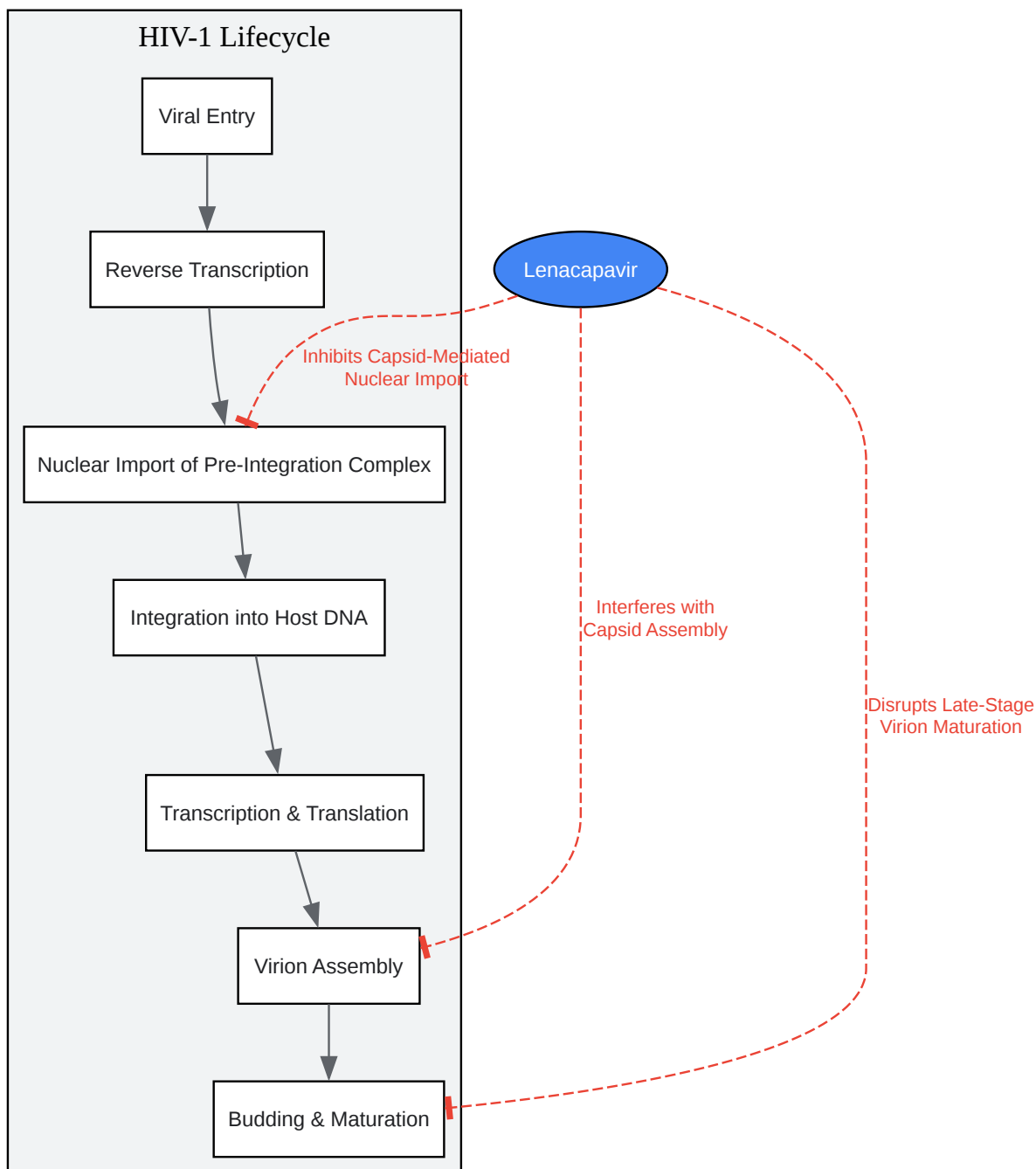
## Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of **lenacapavir**.



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Caption: Experimental workflow for subcutaneous administration of **lenacapavir** in animal studies.



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Caption: Multistage mechanism of action of **lenacapavir** in the HIV-1 lifecycle.

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